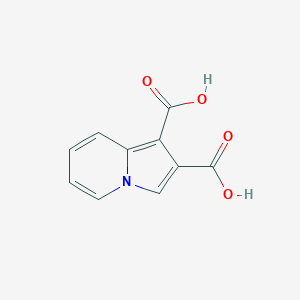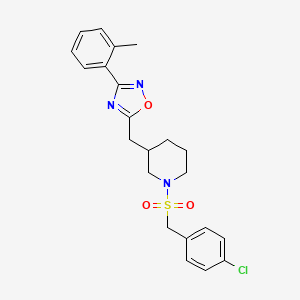![molecular formula C29H21NOS B2468535 4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866018-49-7](/img/structure/B2468535.png)
4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, also known as 4-NEPQ, is a synthetic compound with a variety of applications in scientific research. It is a heterocyclic compound, meaning that it is composed of a ring structure containing both carbon and non-carbon atoms. 4-NEPQ is a derivative of thieno[3,2-c]quinoline, a five-membered ring structure that has been studied extensively in the field of organic chemistry. 4-NEPQ is a relatively new compound, and its potential applications are only beginning to be explored.
Wissenschaftliche Forschungsanwendungen
Electrochromic Properties
The compound 4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has shown potential in electrochromic applications. Specifically, it has been utilized in polymers that exhibit reversible color changes between green and transparent states when doped or dedoped. This characteristic can be beneficial for developing smart windows and displays (Özdemir et al., 2011).
Optical and Electronic Applications
Structural and Optical Properties
The structural and optical properties of related quinoline derivatives have been extensively studied. These compounds, in their thin film form, exhibit promising optical characteristics for applications in photonic devices due to their absorbance, transmittance, and reflectance properties in specific spectral ranges (Zeyada et al., 2016).
Photovoltaic Applications
Quinoline derivatives, including the mentioned compound, have been studied for their photovoltaic properties. They are used in organic–inorganic photodiode fabrication due to their favorable absorption characteristics, energy band diagrams, and photovoltaic properties under illumination, which makes them suitable for light-harvesting applications (Zeyada et al., 2016).
Biomedical Research
Acetylcholinesterase Inhibition
Although it's specified to exclude drug-related information, it's worth noting that related quinoline derivatives have been researched for their potential in inhibiting acetylcholinesterase, which is relevant in the context of diseases like Alzheimer's (Marco & Carreiras, 2003).
Materials Science and Chemistry
Acid-Base Properties
The compound is part of a broader group of bifunctional compounds with both photoacid and photobase properties, showcasing its potential in materials science for applications requiring responsive materials (Gavrishova et al., 2015).
Fluorescence Applications
Related quinoline derivatives exhibit moderate to high fluorescence quantum yields, making them candidates for applications like invisible ink dyes or other areas where fluorescence is utilized (Bogza et al., 2018).
Eigenschaften
IUPAC Name |
4-[(E)-2-naphthalen-1-ylethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NOS/c1-2-10-22(11-3-1)31-23-14-16-28-26(19-23)29-25(17-18-32-29)27(30-28)15-13-21-9-6-8-20-7-4-5-12-24(20)21/h1-16,19H,17-18H2/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUIUPSCHUNFDN-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2468453.png)

![3,4-dichloro-N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)benzamide](/img/structure/B2468455.png)

![[4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B2468459.png)
![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2468460.png)






